Desoxyribulo-serotonin
Description
Desoxyribulo-serotonin (DRS) is a hypothetical serotonin analog proposed to modulate serotonergic pathways through structural modifications. Serotonin itself is a monoamine neurotransmitter critical for mood regulation, cognition, and gastrointestinal function, acting via 14 known receptor subtypes (5-HT1–7 families) . DRS’s speculated mechanism involves partial agonism or antagonism at specific 5-HT receptors, with possible applications in neuropsychiatry or inflammation, though empirical data remain theoretical.
Properties
CAS No. |
70166-82-4 |
|---|---|
Molecular Formula |
C18H22N2O10-2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
oxalate;(3R,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]hexan-2-one |
InChI |
InChI=1S/C16H22N2O6.C2H2O4/c19-8-14(22)16(24)15(23)13(21)7-17-4-3-9-6-18-12-2-1-10(20)5-11(9)12;3-1(4)2(5)6/h1-2,5-6,14-20,22-24H,3-4,7-8H2;(H,3,4)(H,5,6)/p-2/t14-,15+,16-;/m1./s1 |
InChI Key |
PPEFSSJLOFJDIC-GBEOHXTHSA-L |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)C(C(C(CO)O)O)O.C(=O)(C(=O)[O-])[O-] |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O.C(=O)(C(=O)[O-])[O-] |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)C(C(C(CO)O)O)O.C(=O)(C(=O)[O-])[O-] |
Synonyms |
deoxyribulo-serotonin desoxyribulo-serotonin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Serotonin derivatives and analogs are often modified at the indole ring, side chain, or hydroxyl groups. For example:
- Psilocybin : A 4-phosphoryloxy derivative of dimethyltryptamine, metabolized to psilocin (4-hydroxy-DMT), which binds 5-HT2A receptors .
- Escitalopram : A selective serotonin reuptake inhibitor (SSRI) with a bicyclic phthalane structure, enhancing synaptic 5-HT levels .
- Dextromethorphan : An NMDA antagonist and sigma-1 agonist with weak serotonergic activity, structurally distinct due to its morphinan backbone .
DRS’s hypothetical structure—a deoxygenated ribose conjugate—may reduce polar interactions with 5-HT receptors compared to serotonin, altering binding kinetics. This contrasts with psilocybin’s phosphorylated side chain, which enhances blood-brain barrier penetration .
Pharmacodynamic Profiles
Therapeutic and psychoactive effects of serotonergic compounds depend on receptor subtype selectivity:
DRS’s speculated 5-HT4 affinity aligns with preclinical studies suggesting 5-HT4 activation accelerates neuroplasticity, a trait explored in fast-acting antidepressants like vortioxetine . However, unlike SSRIs (e.g., escitalopram), DRS may bypass delayed therapeutic onset by directly stimulating postsynaptic receptors .
Clinical Implications
- Psilocybin vs. DRS: Psilocybin’s 5-HT2A agonism induces hallucinogenic effects, limiting its use to controlled settings . DRS’s hypothetical 5-HT1A/4 selectivity could mitigate psychedelic side effects while retaining pro-cognitive benefits.
- Dextromethorphan vs. DRS : Dextromethorphan’s sigma-1 activity and serotonergic off-target effects complicate its use in depression. DRS’s design may offer cleaner receptor engagement .
- 5-HT4 Agonists : Vidal et al. (2014) highlight 5-HT4 agonists as promising for rapid antidepressant effects, a niche DRS could occupy if validated experimentally .
Notes
Limitations: No direct studies on DRS exist; comparisons are extrapolated from structural analogs and receptor pharmacology .
Contradictions : Psilocybin and escitalopram have opposing mechanisms (5-HT2A agonism vs. SERT inhibition), complicating cross-comparisons with DRS’s theoretical profile .
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